Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the CAS Number: 179022-43-6 . It is also known as “(1R,5S)-methyl 8-azabicyclo [3.2.1]octane-3-carboxylate hydrochloride” and has a molecular weight of 205.68 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is represented by the InChI Code: 1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
“Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” is a white to yellow powder or crystals or liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 166.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C .Scientific Research Applications
Synthesis of Potential Metabolites for Brain Imaging Agents
Andersen et al. (1997) discussed the synthesis of potential hydroxy metabolites of methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate and its variants, significant in the development of brain imaging agents. This synthesis involved a modified Sandmeyer reaction, crucial for producing imaging compounds (Andersen et al., 1997).
Synthesis of Constrained Proline Analogues
Casabona, Jiménez, and Cativiela (2007) achieved the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This process utilized simple, high-yielding transformations, indicating its potential in creating new constrained amino acids (Casabona et al., 2007).
Efficient Synthesis from Pyroglutamic Acid
Singh et al. (2007) described an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This synthesis approach provided a methodology for creating 3-substituted analogues, which could be significant in receptor affinity studies (Singh et al., 2007).
Structural and Conformational Studies
Diez et al. (1991) synthesized a series of 8-azabicyclo[3.2.1]octane derivatives and conducted a comprehensive study of their structure and conformation using NMR spectroscopy and X-ray diffraction. This study provides insights into the molecular structure that could be relevant in pharmaceutical research (Diez et al., 1991).
Synthesis of Bridged Azabicyclic Compounds
Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, including 8-azabicyclo[3.2.1]octane, using radical translocation reactions. This synthesis pathway could be pivotal in developing novel compounds with potential pharmacological applications (Ikeda et al., 1996).
Gold(III) Tetrachloride Salt Study
Wood, Brettell, and Lalancette (2007) examined the gold(III) tetrachloride salt of L-cocaine, which has a molecular structure related to methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This study focused on the salt's molecular bonding and structural properties, potentially useful in materials science (Wood et al., 2007).
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future advancements in the synthesis and application of “Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate” and related compounds.
properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)6-4-7-2-3-8(5-6)10-7/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPBJUZHWNQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.